anthracene-9,10-dicarbonitrile;N,N-diethylethanamine
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Overview
Description
Anthracene-9,10-dicarbonitrile;N,N-diethylethanamine is a compound that combines the properties of anthracene derivatives and amines Anthracene-9,10-dicarbonitrile is an anthracene derivative known for its photochemical properties, while N,N-diethylethanamine is a common amine used in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
Anthracene-9,10-dicarbonitrile can be synthesized through the photochemical reaction of anthracene with cyanogen bromide in the presence of a suitable solvent such as acetonitrile . The reaction typically requires irradiation with ultraviolet light to proceed efficiently. The resulting product is then purified through recrystallization.
N,N-diethylethanamine can be synthesized through the alkylation of diethylamine with ethyl bromide in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified through distillation.
Industrial Production Methods
Industrial production of anthracene-9,10-dicarbonitrile involves large-scale photochemical reactors where anthracene is reacted with cyanogen bromide under controlled conditions. The product is then isolated and purified using industrial crystallization techniques .
N,N-diethylethanamine is produced industrially through continuous flow alkylation processes, where diethylamine is reacted with ethyl bromide in the presence of a base. The product is separated and purified using distillation columns .
Chemical Reactions Analysis
Types of Reactions
Anthracene-9,10-dicarbonitrile undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form anthraquinone derivatives.
Reduction: It can be reduced to form anthracene derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted anthracene derivatives.
N,N-diethylethanamine participates in:
Alkylation: It can be further alkylated to form tertiary amines.
Acylation: It can react with acyl chlorides to form amides.
Condensation: It can undergo condensation reactions with aldehydes and ketones to form imines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and alkoxide ions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Substituted anthracene derivatives.
Scientific Research Applications
Anthracene-9,10-dicarbonitrile;N,N-diethylethanamine has several scientific research applications:
Chemistry: Used as a photosensitizer in photochemical reactions and as a reagent in organic synthesis.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of anthracene-9,10-dicarbonitrile involves its ability to participate in photochemical reactions. Upon irradiation with ultraviolet light, it can generate reactive intermediates such as singlet oxygen and free radicals. These intermediates can then react with various substrates, leading to the formation of new chemical products .
N,N-diethylethanamine acts as a nucleophile in various chemical reactions. It can donate its lone pair of electrons to electrophilic centers, facilitating the formation of new chemical bonds .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedicarboxylic acid: Similar in structure but contains carboxylic acid groups instead of nitrile groups.
9-Anthracenecarbonitrile: Contains a single nitrile group instead of two.
9,10-Diphenylanthracene: Contains phenyl groups instead of nitrile groups.
Uniqueness
Anthracene-9,10-dicarbonitrile is unique due to its dual nitrile groups, which enhance its reactivity and photochemical properties. This makes it particularly useful in applications requiring high reactivity and stability under irradiation .
Properties
CAS No. |
63296-85-5 |
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Molecular Formula |
C22H23N3 |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
anthracene-9,10-dicarbonitrile;N,N-diethylethanamine |
InChI |
InChI=1S/C16H8N2.C6H15N/c17-9-15-11-5-1-2-6-12(11)16(10-18)14-8-4-3-7-13(14)15;1-4-7(5-2)6-3/h1-8H;4-6H2,1-3H3 |
InChI Key |
NMTWLGJOERBDFI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC.C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#N)C#N |
Origin of Product |
United States |
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